6-Metoxi-7-(3-morfolinopropoxi)quinolin-4-ol

Descripción general

Descripción

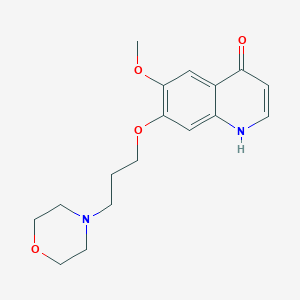

“6-Methoxy-7-(3-morpholinopropoxy)quinolin-4-ol” is a synthetic compound that has potential implications in various fields of research and industry. It is also known as "7-Methoxy-6-(3-morpholinopropoxy)quinazolin-4(3H)-one" .

Synthesis Analysis

The synthesis of this compound involves chemical processes and intermediates useful in the manufacture of the quinazoline derivative . The reaction is conveniently carried out in the presence of a suitable inert solvent or diluent, for example, an alcohol such as isopropanol, sec-butanol or tert-butanol, an ester such as ethyl acetate, a halogenated solvent such as methylene chloride, chloroform or carbon tetrachloride, an ether such as tetrahydrofuran or 1,4-dioxan, an aromatic solvent such as toluene, or a dipolar aprotic solvent such as N,N-dimethylformamide, N,N-dimethylacetamide, N-methylpyrrolidin-2-one or dimethylsulphoxide .Molecular Structure Analysis

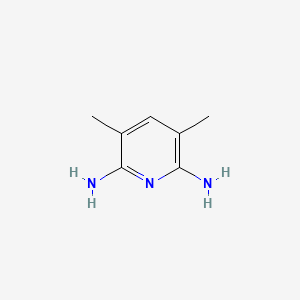

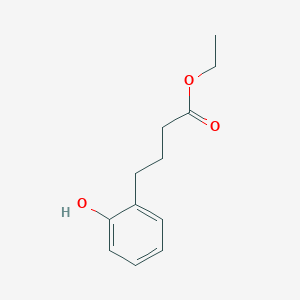

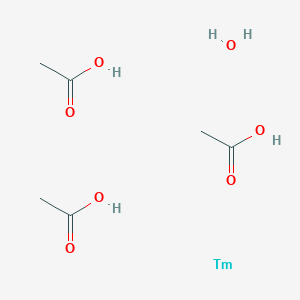

The molecular formula of “6-Methoxy-7-(3-morpholinopropoxy)quinolin-4-ol” is C17H22N2O4. Its molecular weight is 318.4 g/mol. The InChI code for this compound is 1S/C16H21N3O4/c1-21-14-10-13-12 (16 (20)18-11-17-13)9-15 (14)23-6-2-3-19-4-7-22-8-5-19/h9-11H,2-8H2,1H3, (H,17,18,20) .Physical And Chemical Properties Analysis

The physical form of “6-Methoxy-7-(3-morpholinopropoxy)quinolin-4-ol” is a colorless to light yellow liquid or low melting solid . It should be stored in a refrigerator .Aplicaciones Científicas De Investigación

Investigación del Cáncer

6-Metoxi-7-(3-morfolinopropoxi)quinolin-4-ol: es un compuesto que ha sido identificado como un posible actor en la investigación del cáncer. Está estructuralmente relacionado con los derivados de la quinazolina, que son conocidos por sus propiedades anticancerígenas . Este compuesto podría servir como un intermedio farmacéutico en la síntesis de fármacos como el gefitinib, que se dirige al receptor del factor de crecimiento epidérmico (EGFR) tirosina quinasa involucrado en la proliferación y supervivencia de las células cancerosas .

Química Sintética

Como compuesto sintético, el this compound ofrece una plataforma para estudios químicos centrados en mecanismos de reacción, síntesis de moléculas complejas y desarrollo de nuevas metodologías sintéticas.

Cada uno de estos campos presenta una vía única para la aplicación de This compound en la investigación científica. Los diversos usos potenciales del compuesto subrayan su importancia en diversos ámbitos de la investigación científica. Es importante destacar que si bien el compuesto tiene potencial, las aplicaciones reales requerirían una rigurosa validación experimental.

Safety and Hazards

The safety information for “6-Methoxy-7-(3-morpholinopropoxy)quinolin-4-ol” includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P305, P351, P338 . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .

Mecanismo De Acción

Target of Action

The primary target of 6-Methoxy-7-(3-morpholinopropoxy)quinolin-4-ol is the epidermal growth factor receptor tyrosine kinase (EGFR-TK) . This enzyme plays a crucial role in regulating intracellular signaling pathways associated with the proliferation and survival of cancer cells .

Mode of Action

6-Methoxy-7-(3-morpholinopropoxy)quinolin-4-ol interacts with its target, the EGFR-TK, by inhibiting its activity . This inhibition disrupts the signaling pathways regulated by this enzyme, leading to a decrease in cancer cell proliferation and survival .

Biochemical Pathways

The compound affects the EGFR signaling pathway . By inhibiting the EGFR-TK, it disrupts the downstream effects of this pathway, which include cell proliferation and survival . This disruption can lead to the death of cancer cells .

Pharmacokinetics

As a pharmaceutical intermediate used in the preparation of gefitinib , it is likely to share similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Gefitinib is known to be orally active , suggesting that 6-Methoxy-7-(3-morpholinopropoxy)quinolin-4-ol may also have good oral bioavailability.

Result of Action

The molecular and cellular effects of 6-Methoxy-7-(3-morpholinopropoxy)quinolin-4-ol’s action include the inhibition of EGFR-TK activity, disruption of the EGFR signaling pathway, and a decrease in cancer cell proliferation and survival . These effects can lead to the death of cancer cells .

Action Environment

The action, efficacy, and stability of 6-Methoxy-7-(3-morpholinopropoxy)quinolin-4-ol can be influenced by various environmental factors. For instance, the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . The formation of dust and aerosols should be prevented, and non-sparking tools should be used to prevent fire caused by electrostatic discharge steam .

Propiedades

IUPAC Name |

6-methoxy-7-(3-morpholin-4-ylpropoxy)-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O4/c1-21-16-11-13-14(18-4-3-15(13)20)12-17(16)23-8-2-5-19-6-9-22-10-7-19/h3-4,11-12H,2,5-10H2,1H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BORNIZQIXPVUJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)C=CN2)OCCCN3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40627295 | |

| Record name | 6-Methoxy-7-[3-(morpholin-4-yl)propoxy]quinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1167053-13-5 | |

| Record name | 6-Methoxy-7-[3-(morpholin-4-yl)propoxy]quinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Butanesulfonic acid, 4-[(4,5-dihydro-5-thioxo-1,3,4-thiadiazol-2-yl)thio]-, sodium salt (1:1)](/img/structure/B1604120.png)